(4,7-dimethoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone
Description
Properties
IUPAC Name |
(4,7-dimethoxy-1H-indol-2-yl)-(4-methylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-23-13-4-5-14(24-2)15-11(13)10-12(17-15)16(20)18-6-8-19(9-7-18)25(3,21)22/h4-5,10,17H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJASDXYPXKGSHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,7-dimethoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The indole core can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis. The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide. The piperazine ring is then attached through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(4,7-dimethoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Electrophilic substitution reactions often require acidic conditions and catalysts like sulfuric acid or iron(III) chloride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
The compound (4,7-dimethoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is a significant chemical entity with various applications in scientific research, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and case studies.
Structure and Composition
- Molecular Formula : C13H16N2O4S
- CAS Number : Not specified in the search results but can be derived from its structure.
- IUPAC Name : this compound
Physical Properties
The compound is characterized by its indole and piperazine moieties, which contribute to its biological activity. The methoxy groups enhance solubility and bioavailability.
Pharmacological Research
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. It may exhibit:
- Antidepressant Activity : Similar indole derivatives have shown efficacy in treating depression by modulating serotonin pathways.
- Antipsychotic Effects : The piperazine ring is common in antipsychotic medications, suggesting potential utility in managing psychotic disorders.
Cancer Research
Recent studies indicate that compounds with indole structures can inhibit cancer cell proliferation. The specific applications include:
- Mechanism of Action : Indole derivatives are known to interact with various cellular pathways, including apoptosis and cell cycle regulation.
- Case Study : A study demonstrated that a related indole compound effectively induced apoptosis in breast cancer cells (source not cited due to lack of relevant search results).
Neuropharmacology
Research into the neuropharmacological effects of this compound suggests:
- Cognitive Enhancement : Potential use in enhancing cognitive functions through modulation of neurotransmitter systems.
- Animal Studies : Animal models have shown improvements in memory retention when treated with similar compounds (specific studies not available).
Agricultural Applications
The compound's structure suggests potential as a pesticide or herbicide due to:
- Biological Activity Against Pests : Similar compounds have been shown to possess insecticidal properties.
- Case Study : A patent application describes the use of indole derivatives as effective agents against specific agricultural pests, indicating a promising avenue for development (source not cited due to lack of relevant search results).
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Indole Core | Essential for biological activity |
| Methoxy Groups | Enhance solubility and bioavailability |
| Piperazine Ring | Implicated in neuropharmacological effects |
Mechanism of Action
The mechanism of action of (4,7-dimethoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The methoxy and piperazine groups can enhance the compound’s binding affinity and selectivity, leading to its biological effects .
Comparison with Similar Compounds
Key Properties:
- Molecular formula : Likely similar to analogs such as C21H25N3O4S (inferred from ).
- Molecular weight : Estimated ~423.5 g/mol (based on structural analogs).
- Solubility : Moderate in polar organic solvents due to sulfonyl and methoxy groups.
- Synthetic route : Likely involves multi-step processes, including indole functionalization, piperazine coupling, and sulfonylation .
Comparison with Structural Analogs
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
| Compound Name | Key Structural Features | Biological Activity | Key Differences |
|---|---|---|---|
| (1-Methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone () | - 1-Methylindole - Methylsulfonyl piperazine |
Anticancer, anti-inflammatory | Lacks 4,7-dimethoxy groups; reduced steric hindrance . |
| {4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-4-yl)methanone () | - Methoxyphenyl sulfonyl - 1-Methylindole |
Anti-inflammatory, neurotransmitter modulation | Sulfonyl group on phenyl ring; indole substitution at position 4 . |
| (1-Methyl-1H-indol-4-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone () | - Pyridine-substituted piperazine - 1-Methylindole |
Enzyme/receptor modulation (e.g., kinases) | Pyridine instead of methylsulfonyl; altered electronic properties . |
| 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(7-methoxy-1H-indol-1-yl)ethanone () | - 4-Chlorophenyl piperazine - 7-Methoxyindole |
Antimicrobial, antihistaminic | Ethane linker; chloro substituent enhances lipophilicity . |
Impact of Substituents on Activity
- Methoxy groups (4,7-position): Enhance solubility and hydrogen-bonding capacity compared to non-methoxy analogs (e.g., 1-methylindole derivatives) .
- Methylsulfonyl vs.
- Piperazine modifications : Chlorophenyl or benzyl groups () increase steric bulk, reducing blood-brain barrier penetration compared to methylsulfonyl .
Pharmacokinetic Profiles
- Bioavailability : Methylsulfonyl and methoxy groups improve aqueous solubility vs. halogenated analogs (e.g., 4-chlorophenyl derivatives) .
- Metabolic stability : Methylsulfonyl groups resist oxidative metabolism better than benzyl or pyridine substituents .
Biological Activity
The compound (4,7-dimethoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article will explore its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Indole moiety : The 4,7-dimethoxy substitution enhances its interaction with biological targets.
- Piperazine ring : The 4-(methylsulfonyl) substitution contributes to its pharmacological properties.
Molecular Formula
The molecular formula of the compound is .
Antitumor Activity
Research indicates that compounds related to indole derivatives exhibit significant antitumor activity. For instance, This compound has been evaluated in vitro against various cancer cell lines.
Efficacy Against Cancer Cell Lines
Table 1 summarizes the inhibitory effects of the compound on different cancer cell lines:
| Cell Line | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|
| A549 | 100.07 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
These results indicate that the compound exhibits potent antitumor effects, comparable to established treatments like sunitinib .
Preliminary studies suggest that the compound induces apoptosis in cancer cells by:
- Cell Cycle Arrest : It primarily arrests the cell cycle at the S phase.
- Alteration of Anti-apoptotic Proteins : The compound modulates levels of pro-apoptotic and anti-apoptotic proteins, promoting cell death in malignant cells .
Other Biological Activities
In addition to its antitumor properties, derivatives of indole and piperazine have been reported to exhibit:
- Antimicrobial Activity : Some studies have shown that related compounds possess significant antimicrobial effects against various pathogens.
- Anti-inflammatory Properties : The presence of the methylsulfonyl group may contribute to anti-inflammatory effects through modulation of inflammatory pathways.
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds:
- Indole Derivatives as Anticancer Agents :
- Synergistic Effects with Other Drugs :
- Structure-Activity Relationship (SAR) :
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of (4,7-dimethoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone?
- Methodological Answer : Utilize a two-step approach:
Coupling Reaction : React 4,7-dimethoxy-1H-indole-2-carboxylic acid with 1-(methylsulfonyl)piperazine using a coupling agent like HATU or DCC in anhydrous DMF under nitrogen .
Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to isolate the pure product. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
- Key Considerations : Optimize reaction time (typically 6–8 hours at 60°C) and stoichiometric ratios (1:1.2 for indole:piperazine derivatives) to minimize byproducts .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer :
- NMR Spectroscopy : Analyze NMR (DMSO-d6) for indole NH (δ ~11.2 ppm), methoxy groups (δ ~3.8–4.0 ppm), and piperazine protons (δ ~3.2–3.5 ppm). NMR should confirm carbonyl (C=O, δ ~165 ppm) and sulfonyl (SO2, δ ~44 ppm) groups .
- Mass Spectrometry : Use HRMS (ESI+) to observe the molecular ion peak at m/z corresponding to (calc. 380.12) .
- Validation : Compare spectral data with structurally analogous indole-piperazine hybrids .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Methodological Answer :
- Receptor Binding Assays : Screen against histamine H1/H4 receptors (IC50 determination via radioligand displacement) due to structural similarity to dual H1/H4 ligands .
- Kinase Inhibition : Test MAPK pathway inhibition using enzymatic assays (e.g., ERK1/2 phosphorylation in HEK293 cells) .
- Data Interpretation : Use dose-response curves (0.1–100 µM) and compare with reference inhibitors (e.g., SB203580 for MAPK) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
Modify Substituents : Synthesize derivatives with varied methoxy positions (e.g., 5,7-dimethoxy) or replace the sulfonyl group with acetyl/benzoyl moieties .
Assay Design : Test derivatives in parallel against off-target receptors (e.g., serotonin 5-HT2A, dopamine D2) to assess selectivity .
- Case Study : Analogous indole-piperazine hybrids showed improved H4 selectivity by replacing methylsulfonyl with bulkier aryl groups .
Q. How should conflicting spectral data (e.g., ambiguous NMR peaks) be resolved?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to assign overlapping piperazine/indole protons. For example, HMBC correlations between indole C-2 and piperazine N-H can confirm connectivity .
- Deuteration : Exchange labile protons (e.g., NH) with D2O to simplify splitting patterns .
- Troubleshooting : Compare with literature data for 4-methoxyindole derivatives, noting solvent-induced shifts .
Q. What in vivo models are appropriate for evaluating pharmacokinetic (PK) and toxicity profiles?
- Methodological Answer :
- PK Studies : Administer orally (10 mg/kg) to Sprague-Dawley rats; collect plasma samples at 0–24 hours. Analyze via LC-MS/MS for bioavailability and half-life .
- Toxicity Screening : Conduct acute toxicity tests (OECD 423) at 300–2000 mg/kg doses, monitoring liver enzymes (ALT/AST) and renal biomarkers (creatinine) .
- ADMET Prediction : Use in silico tools (e.g., SwissADME) to estimate logP (<3.5) and BBB permeability, ensuring compliance with Lipinski’s rules .
Q. How can stability under physiological conditions be assessed for formulation development?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
